Product packaging for Methanone, bis(2-methylphenyl)-, oxime(Cat. No.:CAS No. 108714-78-9)

Methanone, bis(2-methylphenyl)-, oxime

Cat. No.: B14331481
CAS No.: 108714-78-9
M. Wt: 225.28 g/mol
InChI Key: BJYDQNYKCCLENM-UHFFFAOYSA-N
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Description

Contextualization within Oxime Chemistry and its Evolution

The study of oximes dates back to the 19th century, with their discovery being a pivotal moment in the development of organic chemistry. smolecule.com Initially, much of the focus was on their use for the purification and characterization of aldehydes and ketones. wikipedia.org The evolution of oxime chemistry has seen these compounds transition from being mere derivatives for identification to versatile building blocks in organic synthesis. Their ability to be readily prepared from carbonyl compounds and hydroxylamine (B1172632) has made them accessible and widely used intermediates. wikipedia.org Over the years, the scope of oxime chemistry has expanded to include a wide array of reactions, such as reductions to amines, hydrolysis back to carbonyl compounds, and the renowned Beckmann rearrangement to form amides. wikipedia.org

Significance of Diaryloximes in Contemporary Organic Synthesis

Diaryloximes, as a subclass of oximes, have garnered considerable attention in modern organic synthesis due to their unique structural features and reactivity. The presence of two aryl groups influences the electronic properties and steric environment of the oxime functional group, leading to distinct chemical behaviors compared to their aliphatic or mono-aryl counterparts.

One of the most significant applications of diaryloximes is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. researchgate.netnih.gov The oxime nitrogen can be incorporated into various ring systems through cyclization reactions, often facilitated by the generation of reactive intermediates like iminyl radicals. organic-chemistry.orgresearchgate.net

Furthermore, diaryloximes serve as precursors for the synthesis of substituted amides via the Beckmann rearrangement. audreyli.comorganic-chemistry.org This transformation is a powerful tool for carbon-nitrogen bond formation and has been the subject of extensive mechanistic and synthetic studies. audreyli.com The stereospecific nature of the rearrangement, where the group anti-periplanar to the hydroxyl group migrates, allows for controlled synthesis of specific amide isomers. audreyli.com

Diaryloximes also play a role in coordination chemistry, where the oxime group can act as a ligand to form complexes with various metal ions. mdpi.com These metal complexes can exhibit interesting catalytic activities, finding applications in a range of organic transformations. mdpi.com

Overview of Research Trajectories for Methanone (B1245722), bis(2-methylphenyl)-, oxime

Research concerning Methanone, bis(2-methylphenyl)-, oxime has primarily focused on its synthesis, reactivity, and potential applications as a synthetic intermediate. Key areas of investigation include its photochemical properties and its participation in rearrangement reactions.

Photochemical Behavior: A significant research trajectory for this compound involves the photochemical cleavage of its N-O bond to generate iminyl radicals. smolecule.com The bond dissociation energy of the N-O bond in oximes is relatively low, making them susceptible to homolytic cleavage upon irradiation. smolecule.com Kinetic studies on aromatic ketoximes have provided insights into the rate of this bond homolysis. smolecule.com The generated iminyl radicals are highly reactive species that can participate in various subsequent reactions, including hydrogen abstraction and cyclization, opening avenues for the synthesis of complex nitrogen-containing molecules. organic-chemistry.orgresearchgate.net

Beckmann Rearrangement: The Beckmann rearrangement of this compound to form the corresponding N-aryl amide is another area of active research. smolecule.com Studies have explored various acidic catalysts and reaction conditions to achieve this transformation efficiently. audreyli.comorganic-chemistry.org The development of milder and more selective methods for the Beckmann rearrangement is a continuous goal in synthetic chemistry. audreyli.comorganic-chemistry.org

Synthesis of Derivatives: Research has also been directed towards the synthesis of derivatives of this compound, such as O-substituted oxime ethers. Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of these derivatives, offering significant advantages over conventional heating methods in terms of reaction time and energy consumption. smolecule.com

Interactive Data Table: Chemical Properties of this compound

PropertyValue
CAS Number 108714-78-9
IUPAC Name N-[bis(2-methylphenyl)methylidene]hydroxylamine
Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Canonical SMILES CC1=CC=CC=C1C(=NO)C2=CC=CC=C2C

Interactive Data Table: Research Findings on the Photoreactivity of Aromatic Ketoximes

ParameterValue RangeTemperature (K)
Rate Constants for N-O Bond Homolysis 1.8 × 10⁵ to 4.2 × 10⁶ s⁻¹363-373
Bond Dissociation Energies (N-O bond) 33 to 50 kcal/mol-

Interactive Data Table: Comparison of Synthesis Methods for O-(2-hydroxyethyl) oxime ether from this compound

ParameterMicrowave MethodConventional Method
Reaction Time 15 min6 h
Yield 85%78%
Energy Consumption 150 W300 W

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B14331481 Methanone, bis(2-methylphenyl)-, oxime CAS No. 108714-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108714-78-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-[bis(2-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(16-17)14-10-6-4-8-12(14)2/h3-10,17H,1-2H3

InChI Key

BJYDQNYKCCLENM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=NO)C2=CC=CC=C2C

Origin of Product

United States

Advanced Synthetic Methodologies for Methanone, Bis 2 Methylphenyl , Oxime

Historical and Modern Synthetic Pathways to Diaryloximes

The traditional method for the synthesis of oximes, including diaryloximes, involves the condensation reaction between a ketone or aldehyde and hydroxylamine (B1172632), typically in the presence of a base. Historically, this reaction was often carried out by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine (B92270). While effective, these methods often suffered from drawbacks such as long reaction times, harsh conditions, low yields, and the use of toxic reagents.

Modern advancements have led to more efficient and milder procedures. The fundamental condensation reaction remains a primary route, but with significant refinements. For instance, the reaction of bis(2-methylphenyl)methanone (B92503) with hydroxylamine hydrochloride can be carried out in the presence of a base like sodium acetate (B1210297) or sodium carbonate. asianpubs.org The choice of solvent and base can significantly influence the reaction rate and yield.

A significant leap forward in the synthesis of oximes has been the development of solvent-free methods, which align with the principles of green chemistry. These reactions are often carried out by simply grinding the reactants together, sometimes with a solid catalyst, at room temperature. asianpubs.orgnih.gov This approach, known as mechanochemistry, can lead to excellent yields in a much shorter time and avoids the use of hazardous solvents.

The following table summarizes some of the historical and modern approaches to the synthesis of diaryloximes, providing a comparative overview of the evolution of these synthetic methods.

MethodReactantsConditionsAdvantagesDisadvantages
Classical Method Diaryl ketone, Hydroxylamine hydrochloride, PyridineReflux in ethanolWell-establishedLong reaction time, low yields, toxic solvent/base
Modified Condensation Diaryl ketone, Hydroxylamine hydrochloride, Sodium acetate/carbonateHeating in a suitable solventImproved yields, less toxic baseStill requires heating and solvents
Solvent-Free Grinding Diaryl ketone, Hydroxylamine hydrochloride, Base (e.g., Na2CO3)Grinding at room temperatureHigh yields, short reaction time, no solventMay not be suitable for all substrates

Catalytic Approaches for Oxime Formation

The development of catalytic methods has revolutionized the synthesis of oximes, offering pathways with higher efficiency, selectivity, and milder reaction conditions. Both transition-metal catalysis and organocatalysis have emerged as powerful tools in this domain.

Transition-Metal Catalysis in Oxime Synthesis

Transition-metal catalysts have been extensively explored for their ability to facilitate the formation of C-N bonds, a key step in oxime synthesis. While the direct oximation of ketones is the most common route, transition metals can also catalyze the synthesis of oximes from other starting materials or activate the ketone for a more efficient reaction with hydroxylamine. For instance, palladium-catalyzed reactions have been employed in the synthesis of complex nitrogen-containing heterocycles starting from oximes, highlighting the versatility of these catalysts in transformations involving the oxime functionality. mdpi.com

Although direct catalytic oximation of diaryl ketones using transition metals is less common than for other transformations, the principles of transition-metal catalysis, such as Lewis acid activation of the carbonyl group, can be applied. Metal complexes can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydroxylamine.

Catalyst SystemSubstrate ScopeKey Features
Palladium-based catalystsOlefinic oxime derivativesFacilitates cyclization and formation of N-heterocycles. mdpi.com
Rhodium-based catalystsAryl ketone O-acetyl oximesEnables C-H activation and annulation reactions.
Copper-based catalystsOxime acetates and aldehydesPromotes coupling reactions to form substituted pyridines.

Organocatalysis in Oxime Synthesis

Organocatalysis has gained significant traction as a sustainable and metal-free alternative for a wide range of organic transformations, including the synthesis of oximes. Organocatalysts can activate the carbonyl compound or the hydroxylamine, or both, to accelerate the condensation reaction under mild conditions.

For the synthesis of Methanone (B1245722), bis(2-methylphenyl)-, oxime, which involves a sterically hindered ketone, organocatalysts can be particularly beneficial. Catalysts such as proline and its derivatives, as well as various amine-based catalysts, can operate through the formation of an iminium ion intermediate with the carbonyl compound, rendering it more susceptible to nucleophilic attack. This approach often allows the reaction to proceed at room temperature with high efficiency.

Recent research has highlighted the use of triphenylphosphine (B44618) as an effective organocatalyst for the Michael addition of oximes to activated olefins, demonstrating the utility of organocatalysts in reactions involving oximes. organic-chemistry.org While this is not a direct synthesis of the oxime itself, it showcases the potential of organocatalysis in the broader context of oxime chemistry.

OrganocatalystProposed MechanismAdvantages
Proline and derivativesIminium ion activation of the carbonylMild conditions, high yields, metal-free
Simple aminesGeneral acid/base catalysisReadily available, low cost
TriphenylphosphineZwitterionic intermediate formationMilder alternative to base-catalyzed reactions. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Methanone, bis(2-methylphenyl)-, oxime

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. The synthesis of this compound can be made more environmentally benign by adopting several green strategies.

One of the most impactful green approaches is the use of solvent-free reaction conditions. As mentioned earlier, mechanochemical methods, where the reactants are simply ground together, have proven to be highly effective for oxime synthesis, often providing quantitative yields in a short time. asianpubs.orgnih.gov This eliminates the need for volatile and often toxic organic solvents, significantly reducing the environmental footprint of the synthesis.

The use of safer and more benign catalysts is another key aspect of green chemistry. Organocatalysts, being metal-free, are generally considered more environmentally friendly than their transition-metal counterparts. Furthermore, the development of catalytic systems that can operate in water or other green solvents is a major area of research.

The following table outlines some green chemistry approaches applicable to the synthesis of diaryloximes.

Green Chemistry PrincipleApplication in Oxime SynthesisExample
Prevention of Waste High-yield, solvent-free reactionsMechanochemical synthesis by grinding. asianpubs.orgnih.gov
Atom Economy Condensation reaction (water is the only byproduct)Direct oximation of the ketone.
Use of Safer Solvents Water as a reaction medium or solvent-free conditionsGrinding or reactions in aqueous media.
Catalysis Use of organocatalysts or recyclable catalystsProline-catalyzed oximation.
Energy Efficiency Reactions at ambient temperatureMechanochemical and some organocatalytic methods.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial considerations in the synthesis of more complex molecules that may contain multiple functional groups or sites for reaction. While the synthesis of this compound from its corresponding ketone does not present regioselectivity issues, the principles are important in the broader context of diaryloxime synthesis, particularly when dealing with unsymmetrical diaryl ketones or molecules with multiple carbonyl groups.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both an aldehyde and a ketone, it is often possible to selectively form the oxime of the more reactive aldehyde group under carefully controlled conditions. The steric hindrance around the ketone in bis(2-methylphenyl)methanone might allow for selective oximation of a less hindered carbonyl group elsewhere in a molecule.

Regioselectivity becomes important in the oximation of unsymmetrical diaryl ketones where two different geometric isomers (E and Z) of the oxime can be formed. The ratio of these isomers can sometimes be controlled by the reaction conditions, such as the choice of solvent, temperature, and catalyst. For symmetrical diaryl ketones like bis(2-methylphenyl)methanone, only one geometric isomer is typically expected due to the symmetry of the molecule.

In the context of more advanced applications, the oxime group itself can direct subsequent reactions. For example, the hydroxyl group of the oxime can be used to direct metallation to a specific position on one of the aryl rings, allowing for further functionalization in a regioselective manner.

Selectivity TypeChallenge in Diaryloxime SynthesisStrategy
Chemoselectivity Presence of multiple carbonyl groups of different reactivity.Exploiting the inherent reactivity differences (e.g., aldehyde vs. ketone) or using protecting groups.
Regioselectivity Formation of E/Z isomers in unsymmetrical diaryloximes.Control of reaction conditions (temperature, solvent, catalyst) to favor one isomer.
Directed Synthesis Functionalization of the aryl rings post-oximation.Using the oxime group as a directing group for ortho-metallation.

Elucidation of Structure Via Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for determining the structure of organic molecules in solution.

Solid-state NMR (ssNMR) could provide valuable information about the compound in its crystalline form. This technique can detect the presence of different polymorphs (different crystal packing arrangements) and provide insights into intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of "Methanone, bis(2-methylphenyl)-, oxime" would yield accurate bond lengths, bond angles, and torsion angles. This would definitively establish the configuration (E or Z) of the oxime C=N double bond and the conformational orientation of the two 2-methylphenyl groups.

Advanced Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula, C₁₅H₁₅NO. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern would provide structural information, for instance, by showing the loss of the hydroxyl group of the oxime or cleavage of the bonds connecting the phenyl rings to the central carbonyl carbon.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For "this compound," key expected vibrations would include:

O-H stretch: A broad band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the oxime.

C-H stretch: Aromatic and methyl C-H stretching vibrations would appear around 2850-3100 cm⁻¹.

C=N stretch: A characteristic absorption for the oxime group, typically in the range of 1620-1680 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

A hypothetical data table for the expected vibrational modes is presented below.

Functional GroupExpected FT-IR Wavenumber (cm⁻¹)
O-H (oxime stretch)3200-3600 (broad)
C-H (aromatic stretch)3000-3100
C-H (methyl stretch)2850-2970
C=N (oxime stretch)1620-1680
C=C (aromatic stretch)1450-1600

Chiroptical Spectroscopic Studies (if applicable to specific stereoisomers or derivatives)

"this compound" is an achiral molecule and therefore would not be studied by chiroptical techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD). These methods are only applicable to chiral molecules (molecules that are non-superimposable on their mirror images). If chiral derivatives of this compound were to be synthesized, these techniques would then become relevant for determining their absolute stereochemistry.

Stereochemical Investigations and Isomerism of Methanone, Bis 2 Methylphenyl , Oxime

E/Z Isomerism and Geometric Isomerism of the Oxime Moiety

The presence of a carbon-nitrogen double bond (C=N) in the oxime moiety of Methanone (B1245722), bis(2-methylphenyl)-, oxime is the origin of its geometric isomerism. adichemistry.com The restricted rotation around this double bond gives rise to two distinct stereoisomers, designated as E and Z isomers. adichemistry.com In ketoximes, where two non-hydrogen groups are attached to the carbon atom of the C=N bond, the E/Z nomenclature is employed to unambiguously define the spatial arrangement of the substituents. adichemistry.compearson.com

The assignment of E or Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the groups attached to the C=N double bond. For Methanone, bis(2-methylphenyl)-, oxime:

At the nitrogen atom, the hydroxyl (-OH) group has a higher priority than the lone pair of electrons.

At the carbon atom, both substituents are identical (2-methylphenyl groups). In such cases, a tie-breaking procedure is needed, but for the purpose of defining the relationship of the aryl groups to the hydroxyl group, we can consider the relative orientation.

The two isomers are therefore:

E-isomer : The hydroxyl group is on the opposite side of the higher-priority 2-methylphenyl group (if one could be distinguished, for example, by isotopic labeling). More practically in this symmetric case, it describes a specific, distinct spatial arrangement relative to the Z-isomer.

Z-isomer : The hydroxyl group is on the same side as the higher-priority 2-methylphenyl group.

These two geometric isomers are diastereomers and possess different physical and chemical properties, such as melting points, solubility, and spectral characteristics, which allows for their potential separation and characterization. adichemistry.com

Stereoselective Synthesis and Separation of Isomers

The synthesis of this compound typically involves the condensation reaction between bis(2-methylphenyl)methanone (B92503) and hydroxylamine (B1172632). While many synthetic methods for oximes produce a mixture of E and Z isomers, the ratio can be influenced by various reaction conditions to favor one isomer over the other. researchgate.net

Stereoselective Synthesis: The stereochemical outcome of the oximation reaction can be directed by factors such as the choice of solvent, temperature, and the presence of catalysts. Temperature, in particular, plays a critical role, as it can affect the position of the equilibrium between the E and Z isomers. researchgate.net For diaryl ketoximes, the thermodynamic stability of the isomers often dictates the final product ratio, with the sterically less hindered isomer being the major product.

Separation of Isomers: When a mixture of E and Z isomers is formed, their separation is typically achieved through standard laboratory techniques that exploit their different physical properties.

Chromatography: Column chromatography is a common method for separating geometric isomers. researchgate.net

Fractional Crystallization: Differences in solubility and crystal packing can allow for the separation of isomers by fractional crystallization from a suitable solvent.

Acid-Catalyzed Isomerization and Precipitation: A specific method has been reported for aryl alkyl oximes where treating an E/Z mixture with an anhydrous acid can lead to the selective precipitation of the E isomer as an immonium salt. This process drives the equilibrium towards the E isomer, which can then be recovered upon neutralization.

The following table summarizes general conditions that can be manipulated to influence the synthesis and separation of oxime isomers.

ParameterInfluence on Synthesis/SeparationRationale
Temperature Can alter the E/Z ratio in the product mixture.Higher temperatures can provide the energy to overcome the activation barrier for interconversion, leading to the thermodynamically more stable isomer. researchgate.net
Solvent Polarity May favor the formation of one isomer over the other.The polarity of the solvent can differentially stabilize the transition states leading to the E or Z isomer.
Catalyst Acids or bases can catalyze the oximation reaction and also the interconversion between E and Z isomers. researchgate.netCatalysts can lower the energy barrier for both oxime formation and isomerization, affecting the final isomeric ratio.
Chromatographic Stationary Phase Enables separation of isomers.The differential interaction of the E and Z isomers with the stationary phase allows for their separation by column chromatography. researchgate.net

Conformational Analysis and Dynamics of the Oxime and Aryl Moieties

The conformational flexibility of this compound is primarily associated with the rotation of the two 2-methylphenyl (o-tolyl) groups around the single bonds connecting them to the oxime carbon. The presence of the ortho-methyl groups introduces significant steric hindrance, which strongly influences the preferred conformations and the dynamics of aryl group rotation.

The rotation of the aryl groups is not free and is subject to a significant energy barrier. researchgate.net The magnitude of this rotational barrier is a function of the steric bulk of the ortho-substituents. In this case, with methyl groups at both ortho positions on each ring, the barrier to rotation is expected to be substantial, potentially leading to the existence of stable rotational isomers (atropisomers) at low temperatures. Dynamic NMR spectroscopy would be a suitable technique to study these rotational dynamics and quantify the energy barriers. researchgate.netresearchgate.net

Influence of Steric Hindrance on Stereochemistry

Steric hindrance is arguably the most dominant factor governing the stereochemistry of this compound. The bulky 2-methylphenyl groups flanking the central C=N bond create a sterically congested environment that influences both the E/Z isomerism and the conformational preferences.

Influence on E/Z Isomer Ratio: The thermodynamic stability of the E and Z isomers is directly affected by steric interactions. The isomer that minimizes the steric clash between the bulky aryl groups and the hydroxyl group will be thermodynamically favored. In the case of diaryl ketoximes, the Z-isomer (where the -OH group is syn to one aryl ring) might experience steric repulsion with the ortho-substituent of that ring. Conversely, the E-isomer (anti) might be more stable. The precise preference for this compound would depend on the subtle balance of steric repulsions in the twisted, non-planar conformations that the molecule adopts. It is highly probable that one isomer will be significantly more stable and thus predominate at equilibrium.

Reactivity and Mechanistic Studies of Methanone, Bis 2 Methylphenyl , Oxime

Nucleophilic and Electrophilic Reactions at the Oxime Functionality

The oxime functionality (C=N-OH) in Methanone (B1245722), bis(2-methylphenyl)-, oxime is a versatile reactive center, capable of participating in both nucleophilic and electrophilic reactions. The lone pair of electrons on the nitrogen and oxygen atoms imparts nucleophilic character, while the potential for the hydroxyl group to be converted into a good leaving group allows for subsequent electrophilic interactions.

The oxygen atom of the oxime can act as a nucleophile in reactions such as etherification. Traditional methods involve the nucleophilic substitution of the hydroxyl group with reagents like alkyl halides or epoxides under basic conditions. rsc.org Modern protocols, such as microwave-assisted synthesis, have been shown to significantly accelerate these reactions. For instance, irradiating an oxime with 2-bromoethanol (B42945) and potassium carbonate in acetonitrile (B52724) can yield the corresponding O-(2-hydroxyethyl) oxime ether efficiently. rsc.org

The oxime group can also undergo nucleophilic addition reactions with various electrophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. rsc.org For example, it can react with nitriles or aldehydes under appropriate acidic or basic conditions to yield derivative compounds. rsc.org Mechanistic studies on related hydroxylamine (B1172632) systems have shown that both the nitrogen and oxygen atoms can serve as centers for nucleophilic attack. While nitrogen methylation does not significantly alter the initial rate of O-phosphorylation, O-methylation blocks this pathway, forcing a slower N-attack at phosphorus or an aromatic ring.

Furthermore, the oxime can be a precursor to electrophilic species. Homolytic cleavage of the nitrogen-oxygen bond, which has a relatively low bond dissociation energy (33-50 kcal/mol), can generate iminyl radicals. rsc.org These nitrogen-centered radicals can behave as radical-type electrophiles, enabling novel transformations in organic synthesis. rsc.org

Rearrangement Reactions

Rearrangement reactions represent a significant class of transformations for oximes, enabling the synthesis of structurally diverse nitrogen-containing compounds, most notably amides, through skeletal reorganization.

Detailed Mechanistic Studies of the Beckmann Rearrangement

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction that converts a ketoxime into an N-substituted amide. wikipedia.org For Methanone, bis(2-methylphenyl)-, oxime, this transformation would yield N-(2-methylphenyl)-2-methylbenzamide. The reaction is known to be a stereospecific process. organic-chemistry.org

The generally accepted mechanism involves several key steps:

Activation of the Hydroxyl Group : The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid. This converts the poor leaving group (-OH) into a much better one (-OH2+). byjus.commasterorganicchemistry.com Alternatively, the hydroxyl group can be converted to other good leaving groups, such as a tosylate or acetate (B1210297). byjus.comacs.org

Concerted Rearrangement : The group positioned anti (trans) to the leaving group on the nitrogen atom migrates from the carbon to the nitrogen. wikipedia.orgmasterorganicchemistry.com This 1,2-shift occurs simultaneously with the cleavage of the N-O bond, expelling the leaving group (e.g., water). wikipedia.orgbyjus.com This concerted step avoids the formation of a highly unstable free nitrene.

Formation of a Nitrilium Ion : The migration results in the formation of a nitrilium ion intermediate. masterorganicchemistry.com

Nucleophilic Attack and Tautomerization : The electrophilic carbon of the nitrilium ion is then attacked by a nucleophile, typically water or another solvent molecule. byjus.com Subsequent deprotonation and tautomerization of the resulting imidate yields the final stable amide product. byjus.com

Catalytic Systems and Promoters for Beckmann Rearrangement

A vast array of reagents and catalytic systems have been developed to promote the Beckmann rearrangement, moving from harsh classical conditions to milder and more environmentally benign alternatives. Historically, the reaction was carried out using stoichiometric amounts of strong protic acids like concentrated sulfuric acid, polyphosphoric acid, or "Beckmann's mixture" (acetic acid, acetic anhydride, and HCl). organic-chemistry.org Reagents like phosphorus pentachloride and thionyl chloride have also been widely used. wikipedia.orgorganic-chemistry.org

Modern methodologies have focused on developing catalytic systems to improve efficiency, selectivity, and substrate scope, particularly for sensitive molecules. These include solid acid catalysts, Lewis acids, organocatalysts, and reactions in alternative media like ionic liquids.

Catalyst CategoryExamplesReference(s)
Brønsted Acids Concentrated H₂SO₄, Polyphosphoric Acid (PPA), HCl wikipedia.orgorganic-chemistry.org
Dehydrating Agents PCl₅, SOCl₂, Acetic Anhydride organic-chemistry.orgbyjus.com
Solid Acid Catalysts Zeolites, Tungstated Zirconia, WO₃/SiO₂, Aluminium Orthophosphates
Lewis Acids In(OTf)₃, Yb(OTf)₃, Ga(OTf)₃, HgCl₂, ZnCl₂, Elemental Iodine
Organocatalysts Cyanuric Chloride (CNC)
Ionic Liquids [HMIm]HSO₄ (often with P₂O₅ as co-catalyst)
Mechanochemical p-Tosyl Imidazole (p-Ts-Im) with Oxalic Acid
Migratory Aptitude and Regioselectivity in Aryl Ketoximes

The regioselectivity of the Beckmann rearrangement is dictated by the stereochemistry of the oxime; the group that is anti-periplanar to the hydroxyl leaving group is the one that migrates. organic-chemistry.org For unsymmetrical ketoximes, this means that the (E) and (Z) isomers will yield different amide products, making stereocontrol in the initial oxime synthesis crucial.

In the case of this compound, the starting ketone is symmetrical. Therefore, both groups attached to the iminyl carbon are identical (2-methylphenyl). Consequently, only one amide product, N-(2-methylphenyl)-2-methylbenzamide, is possible, and regioselectivity is not a factor.

However, in the broader context of unsymmetrical aryl ketoximes (Ar-C(=NOH)-R), migratory aptitude becomes a key consideration. Generally, aryl groups exhibit a higher migratory aptitude than alkyl groups. wikipedia.org This preference is attributed to the ability of the aryl group to stabilize the positive charge in the transition state through the formation of a bridged phenonium ion intermediate. wikipedia.org Studies on various acetophenone (B1666503) oximes have shown that the phenyl group migrates exclusively over the methyl group. The electronic nature of substituents on the migrating aryl ring can also influence the reaction rate, though reports on the precise effect of electron-donating versus electron-withdrawing groups can vary depending on the specific reaction conditions.

Investigation of Other Rearrangement Pathways (e.g., Neber, Chapman)

While the Beckmann rearrangement is the most common pathway for ketoximes, other rearrangements are possible under specific conditions.

The Neber rearrangement provides a route from a ketoxime to an α-amino ketone. acs.org This transformation requires converting the oxime into a better leaving group, such as an O-sulfonate (e.g., tosylate). Treatment of this activated oxime with a base leads to the formation of a carbanion, which then displaces the tosylate group to form a transient azirine intermediate. Subsequent hydrolysis of the azirine yields the final α-amino ketone product. acs.org The Beckmann rearrangement often competes as a side reaction during this process. acs.org

The Chapman rearrangement typically involves the thermal conversion of an N-aryl imidate to an N,N-diaryl amide. While less common for oximes themselves, a Chapman-like rearrangement can occur with oxime derivatives. Studies have shown that ketoxime ethers, such as O-picryl ethers, can undergo this type of rearrangement, suggesting that if this compound were converted to a suitable O-aryl ether derivative, this pathway could become accessible. rsc.org

Reduction Pathways Leading to Amines and Other Nitrogenous Compounds

The reduction of the C=N double bond in oximes is a valuable synthetic method for producing primary amines and other nitrogenous compounds. The specific product obtained often depends on the choice of reducing agent and reaction conditions, with the primary challenge being the chemoselective reduction of the C=N bond without cleaving the relatively weak N-O bond.

Reduction to primary amines is a common outcome. This can be achieved through various methods, including catalytic hydrogenation, typically using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). Chemical reducing agents, such as zinc in the presence of a proton source like ammonium (B1175870) formate, are also effective. Asymmetric reduction of prochiral ketoximes using biocatalysts or chiral metal complexes can provide access to optically active amines, which are important building blocks in pharmaceuticals.

Conversely, under carefully controlled conditions, it is possible to selectively reduce the C=N bond to afford hydroxylamines. This transformation is challenging because the hydroxylamine product can be further reduced to the primary amine (over-reduction). Successful catalytic systems for this selective reduction often involve platinum-based heterogeneous catalysts in the presence of a strong Brønsted acid.

Product TypeReagents / CatalystsNotesReference(s)
Primary Amine H₂ with Pd/C or other metal catalystsCommon method for complete reduction.
Zinc / Ammonium FormateA chemical reduction method.
Ene-Reductases (ERs)Biocatalytic route for asymmetric synthesis.
Lipase / Palladium Catalysis with H₂Yields optically active acetylated amines.
Hydroxylamine H₂ with PtO₂ (Adam's catalyst) and strong acidRequires careful control to prevent over-reduction to the amine.
Other Various (not specified for this compound)Depending on conditions, imines or aziridines can also be formed.

Oxidation Reactions of the Oxime Group and Aromatic Rings

The oxidation of "this compound" can theoretically occur at two primary sites: the oxime functional group and the two aromatic (2-methylphenyl) rings. The specific reaction pathway and products are highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

The oxime group (C=N-OH) is susceptible to oxidation, which can lead to the regeneration of the parent ketone, bis(2-methylphenyl)methanone (B92503), or the formation of other nitrogen-containing species. While specific studies on the oxidation of "this compound" are not extensively documented in publicly available literature, the general reactivity of ketoximes provides a basis for predicting its behavior.

One potential oxidation pathway involves the conversion of the oxime to a nitro compound, although this typically requires strong oxidizing agents. A more common transformation is the oxidative cleavage of the C=N bond to yield the corresponding ketone. This can be achieved using various reagents, such as permanganates, chromates, or ozone.

Mechanistic studies on similar diaryl oximes suggest that oxidation can also proceed via radical intermediates. The homolytic cleavage of the N-O bond can generate an iminyl radical. Furthermore, under certain oxidative conditions, the formation of phenoxyl radicals from the aromatic rings has been proposed, particularly if the reaction is initiated by single-electron transfer processes. These radical species are highly reactive and can undergo a variety of subsequent reactions, including dimerization, rearrangement, or reaction with solvents or other components in the reaction mixture.

The aromatic rings of "this compound" are also potential sites for oxidation, especially under harsh conditions. The presence of the electron-donating methyl groups on each phenyl ring could activate them towards oxidation. However, the steric hindrance provided by the ortho-methyl groups and the bulky diarylmethanone oxime core may influence the accessibility of the aromatic rings to the oxidizing agent. Oxidation of the aromatic rings could lead to the formation of phenols, quinones, or, in cases of complete degradation, carboxylic acids. The selective oxidation of one aromatic ring over the other would be challenging to control without a directing group.

Due to the limited specific research on this compound, a detailed data table of reaction conditions and yields for the oxidation of "this compound" cannot be definitively compiled. However, a general representation of potential oxidation reactions of diaryl ketoximes is presented below.

Oxidizing AgentPotential Product(s)General Reaction Conditions
Potassium permanganate (B83412) (KMnO4)Bis(2-methylphenyl)methanoneAcidic or basic medium, varying temperatures
Ozone (O3)Bis(2-methylphenyl)methanoneLow temperature, followed by reductive or oxidative workup
Peroxy acids (e.g., m-CPBA)Beckmann rearrangement productsInert solvent, controlled temperature
Lead tetraacetateParent ketone, ketazine-N-oxidesMethylene chloride solvent

This table is illustrative and based on the general reactivity of ketoximes. Specific outcomes for "this compound" would require experimental verification.

Functionalization Reactions of the Aromatic Rings via Electrophilic Aromatic Substitution or Cross-Coupling

The two 2-methylphenyl rings in "this compound" offer potential sites for functionalization through electrophilic aromatic substitution (EAS) and cross-coupling reactions. These modifications can be utilized to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of "this compound," the directing effects of both the methanone oxime group and the methyl group on each ring must be considered.

The methyl group (-CH3) is an ortho-, para-directing activator due to its electron-donating inductive and hyperconjugation effects. The methanone oxime group is more complex. The oxime itself is a deactivating group due to the electron-withdrawing nature of the C=N bond. However, the lone pairs on the oxygen and nitrogen atoms can participate in resonance, which can direct incoming electrophiles. Generally, oxime groups are considered deactivating and meta-directing with respect to the carbon of the C=N bond.

Therefore, for each 2-methylphenyl ring, there is a competition between the ortho-, para-directing methyl group and the directing effect of the methanone oxime moiety. The steric hindrance from the ortho-methyl group and the bulky central core will also play a significant role in determining the site of substitution. It is likely that electrophilic attack would be favored at the positions least sterically hindered and electronically activated.

Potential EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The specific conditions for these reactions would need to be carefully optimized to achieve desired selectivity and avoid unwanted side reactions.

Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To subject "this compound" to these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf), on one or both of the aromatic rings.

This initial halogenation would likely be achieved through an electrophilic aromatic halogenation reaction, with the position of the halogen being influenced by the directing groups as discussed above. Once the halogenated derivative is obtained, it can be used as a substrate in various palladium-catalyzed cross-coupling reactions.

For instance, a bromo-derivative of "this compound" could be coupled with an arylboronic acid in a Suzuki-Miyaura reaction to form a biaryl structure. Similarly, a Heck reaction with an alkene or a Sonogashira reaction with a terminal alkyne could be employed to introduce vinyl or alkynyl groups, respectively.

The success of these cross-coupling reactions would depend on factors such as the choice of catalyst, ligand, base, and solvent, as well as the steric and electronic properties of the specific substrates. The steric hindrance around the ortho-positions of the phenyl rings could pose a challenge for these reactions.

As with the oxidation reactions, there is a notable lack of specific published research on the functionalization of "this compound" via these methods. The following table provides a hypothetical overview of potential functionalization reactions.

Reaction TypeReagentsPotential Functional Group Introduced
Nitration (EAS)HNO3, H2SO4-NO2
Bromination (EAS)Br2, FeBr3-Br
Friedel-Crafts Acylation (EAS)RCOCl, AlCl3-COR
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base-Aryl
Heck CouplingAlkene, Pd catalyst, base-Vinyl

*Requires prior halogenation of the aromatic ring.

This table is illustrative and based on general principles of aromatic functionalization. The actual outcomes would require experimental investigation.

Derivatization and Functionalization Strategies of Methanone, Bis 2 Methylphenyl , Oxime

Synthesis of Oxime Esters and Ethers

The hydroxyl group of the oxime is a primary site for derivatization, allowing for the synthesis of a wide range of oxime esters and ethers. These derivatives are significant as they can alter the parent molecule's steric and electronic properties, and they often serve as key intermediates or final products in various applications, including as photoinitiators in polymer chemistry.

Oxime Esters are typically synthesized through the acylation of the oxime's hydroxyl group. Standard synthetic protocols involve the reaction of Methanone (B1245722), bis(2-methylphenyl)-, oxime with acylating agents such as acyl chlorides or acid anhydrides. masterorganicchemistry.com These reactions are generally performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. nih.gov While specific literature detailing the synthesis of oxime esters from Methanone, bis(2-methylphenyl)-, oxime is not prevalent, the general reactivity of ketoximes suggests that this transformation is readily achievable under standard acylation conditions.

Oxime Ethers are prepared by the O-alkylation of the oxime. This is commonly achieved via nucleophilic substitution using alkyl halides, epoxides, or other alkylating agents under basic conditions. smolecule.com A specific, efficient protocol for the synthesis of an O-substituted ether of this compound has been reported utilizing microwave-assisted synthesis. This method significantly reduces reaction times from hours to minutes. For instance, the reaction of this compound with 2-bromoethanol (B42945) in the presence of potassium carbonate in acetonitrile (B52724) at 100°C for 15 minutes under microwave irradiation yields the corresponding O-(2-hydroxyethyl) oxime ether with high conversion. smolecule.com

Table 1: Representative Synthesis of Oxime Ethers
Starting MaterialReagentConditionsProductConversion
This compound2-Bromoethanol, K₂CO₃Acetonitrile, 100°C, 15 min, MicrowaveMethanone, bis(2-methylphenyl)-, O-(2-hydroxyethyl) oxime85% smolecule.com

Transformation to Imines and Nitrones

The oxime functionality can be converted into other important nitrogen-containing groups, such as imines and nitrones, which are valuable synthons in organic chemistry.

Transformation to Imines: The reduction of oximes is a primary route to synthesizing imines. rsc.org This transformation can be accomplished using various reducing agents. While the direct reduction of an oxime yields an amine, the intermediate in this process is the imine. byjus.com Specific reagents and conditions, such as tributylphosphine–diphenyl disulphide, have been developed to stop the reduction at the imine stage under anhydrous conditions. rsc.org Enzymatic methods have also been shown to reduce ketoximes to their corresponding stable imines. nih.gov Although no specific protocol for the reduction of this compound to its imine is documented, these general methods are applicable.

Transformation to Nitrones: Nitrones can be generated from oximes through several pathways. One common method is the oxidation of the corresponding N-substituted hydroxylamine (B1172632), which can be derived from the oxime. Another route involves the reaction of oximes with electrophiles. Furthermore, oximes can exist in equilibrium with their nitrone tautomers, a phenomenon known as oxime-nitrone tautomerism. rsc.orgresearchgate.net This tautomerism, although often favoring the oxime, can be exploited in certain reactions where the more reactive nitrone intermediate is trapped, for example, in cycloaddition reactions. rsc.orgmaynoothuniversity.ie

Table 2: General Transformations of the Oxime Group
TransformationGeneral Reagents/ConditionsProduct TypePotential Product from Target Compound
Reduction to ImineTributylphosphine–diphenyl disulphide rsc.orgImineN-(bis(2-methylphenyl)methylene)amine
Beckmann RearrangementAcid catalyst (e.g., H₂SO₄, PCl₅) wikipedia.orgorganic-chemistry.orgAmideN-(2-methylphenyl)-2-methylbenzamide
Conversion to NitroneOxidation of derived hydroxylamine; Tautomerism rsc.orgNitroneC,C-bis(2-methylphenyl)-N-methylnitrone (via trapping)

A significant reaction of ketoximes is the Beckmann rearrangement , where the oxime is transformed into an amide under acidic conditions. wikipedia.orglibretexts.org For an unsymmetrical ketoxime, the group anti-periplanar to the hydroxyl group migrates. In the case of the symmetrical this compound, this rearrangement would lead to the migration of one of the 2-methylphenyl groups to the nitrogen atom, yielding N-(2-methylphenyl)-2-methylbenzamide. smolecule.commasterorganicchemistry.com This reaction provides a direct pathway to substituted amides, which are fundamental structures in pharmaceuticals and polymers.

Palladium-Catalyzed Cross-Coupling Reactions Involving Oxime Derivatives

The oxime group and its derivatives can serve as effective directing groups in transition metal-catalyzed C-H activation and functionalization reactions. Palladium catalysis is particularly prominent in this area. The nitrogen atom of the oxime ether can coordinate to the palladium center, directing the activation of an ortho C-H bond on one of the aryl rings. mdpi.com

This strategy allows for the selective introduction of various substituents at the position ortho to the methanone bridge. For example, palladium-catalyzed ortho-acylation of acetophenone (B1666503) oxime ethers has been demonstrated using α-keto acids as the acyl source under visible light photoredox conditions. mdpi.com Applying this methodology to an ether derivative of this compound could potentially lead to the selective acylation of one of the tolyl rings. Such C-H functionalization strategies are powerful tools for increasing molecular complexity from simple precursors. While specific applications of this compound in palladium-catalyzed cross-coupling are not detailed in the literature, the principles of oxime-directed C-H activation are well-established and represent a viable functionalization strategy. rsc.org

Cyclization Reactions Utilizing the Oxime Group as a Precursor

The oxime functional group is a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds. clockss.org The nitrogen and oxygen atoms of the oxime can participate in various intramolecular cyclization reactions to form rings.

One common strategy involves the generation of an iminyl radical from an oxime derivative, which can then undergo intramolecular cyclization onto a suitably positioned unsaturated bond. For example, O-acyl or O-aryl oximes can be converted into iminyl radicals that cyclize to form dihydropyrroles or other N-heterocycles. clockss.org Another approach is the palladium-catalyzed intramolecular amination of an olefinic moiety within the molecule. clockss.org

Development of Polyfunctional Derivatives for Specific Applications

The derivatization of this compound can be targeted toward creating polyfunctional molecules with specific applications. The inherent structure of the molecule, with its oxime functionality and two aryl rings, makes it a suitable platform for developing new ligands, polymers, or biologically active compounds.

Coordination Chemistry: The oxime group is known to coordinate with metal ions, making its derivatives potential ligands for catalysis or the development of new materials. smolecule.com By introducing additional donor atoms onto the tolyl rings, multidentate ligands could be synthesized, capable of forming stable complexes with various transition metals.

Polymer Chemistry: Oxime chemistry has gained traction in polymer science for the formation of dynamic covalent bonds. rsc.orgrsc.org The reaction between a carbonyl group and a hydroxylamine to form an oxime is reversible under certain conditions. A polyfunctional derivative of this compound, for example, one bearing polymerizable groups like vinyl or acrylate (B77674) moieties on the aryl rings, could be incorporated into polymer backbones or used as a crosslinker in the formation of dynamic polymer networks or hydrogels. rsc.org

While the development of polyfunctional derivatives of this compound for specific, high-performance applications is a promising area, it remains largely exploratory based on the general reactivity and utility of oximes in these fields.

Coordination Chemistry: Methanone, Bis 2 Methylphenyl , Oxime As a Ligand

Ligand Binding Modes and Coordination Environments in Metal Complexes

Information not available in the searched literature.

Synthesis and Characterization of Transition Metal and Main Group Metal Complexes

Information not available in the searched literature.

Catalytic Applications of Metal-Oxime Complexes

Information not available in the searched literature.

Self-Assembly and Supramolecular Chemistry Involving Oxime-Metal Interactions

Information not available in the searched literature.

Computational and Theoretical Investigations of Methanone, Bis 2 Methylphenyl , Oxime

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. researchgate.net For Methanone (B1245722), bis(2-methylphenyl)-, oxime, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its optimized geometry. researchgate.net This process finds the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are also elucidated through DFT. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of chemical reactivity.

Table 1: Calculated Structural and Electronic Parameters for Methanone, bis(2-methylphenyl)-, oxime (Illustrative DFT Data)

ParameterValue
Optimized Geometry
C=N Bond Length (Å)1.285
N-O Bond Length (Å)1.410
O-H Bond Length (Å)0.965
C-C-N-O Dihedral Angle (°)178.5
Electronic Properties
HOMO Energy (eV)-6.25
LUMO Energy (eV)-0.85
HOMO-LUMO Gap (eV)5.40
Dipole Moment (Debye)2.15

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Transition State Analysis and Reaction Energy Profiles for Key Transformations (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide, often catalyzed by acid. masterorganicchemistry.comwikipedia.org Computational chemistry is instrumental in elucidating the detailed mechanism of this rearrangement for specific substrates like this compound.

By mapping the potential energy surface of the reaction, chemists can identify the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For the Beckmann rearrangement, the process typically involves:

Protonation of the oxime's hydroxyl group, making it a better leaving group (water). masterorganicchemistry.com

A concerted step where the group anti-periplanar to the leaving group migrates to the nitrogen atom, with simultaneous cleavage of the N-O bond. wikipedia.org This step is stereospecific.

The resulting nitrilium ion is then attacked by a water molecule.

Tautomerization of the intermediate yields the final amide product. masterorganicchemistry.com

Computational studies can model each of these steps, calculating the energies of reactants, intermediates, transition states, and products. rsc.org This allows for the construction of a reaction energy profile, which provides a quantitative understanding of the reaction's feasibility and kinetics. For this compound, a key point of investigation would be the migratory aptitude of the two non-equivalent 2-methylphenyl groups, which would be influenced by their stereochemical relationship to the oxime's hydroxyl group.

Table 2: Illustrative Reaction Energy Profile for the Beckmann Rearrangement of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (Oxime)0.0
Protonated Oxime-5.2
Transition State 1 (Migration)+15.8
Nitrilium Ion Intermediate+2.5
Transition State 2 (Water Attack)+8.1
Amide Product-20.7

Note: This data is hypothetical and serves to illustrate a typical energy profile for such a reaction as determined by computational methods.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments (e.g., in solution). nih.gov

For a flexible molecule like this compound, with two rotatable phenyl rings, MD simulations can reveal the preferred conformations in solution, the barriers to rotation, and how solvent molecules arrange themselves around the solute. This is particularly important for understanding how the molecule behaves in a real-world chemical system. The simulations can also shed light on the formation of intermolecular hydrogen bonds, for instance, between the oxime's hydroxyl group and solvent molecules or other solute molecules. nih.gov

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemical calculations offer a powerful predictive tool for chemical reactivity and selectivity, moving beyond mere analysis of known reactions to the discovery of new ones. rsc.orgnih.gov By calculating various reactivity descriptors derived from DFT, such as Fukui functions or local softness, specific atoms within this compound can be identified as being most susceptible to nucleophilic or electrophilic attack.

These computational methods can be used to screen various reaction conditions or reagents in silico before attempting them in the lab, saving time and resources. researchgate.net For example, different acid catalysts for the Beckmann rearrangement could be modeled to predict which would lead to the highest yield or selectivity. The ability to accurately compute transition state energies allows for the prediction of reaction outcomes, catalyst design, and the exploration of complex synthetic pathways. rsc.org

QSAR/QSPR Approaches for Derivative Design (if applicable)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov If a particular biological activity or property were identified for this compound, QSAR/QSPR approaches could be employed to design new, more potent derivatives.

This process involves:

Synthesizing or computationally generating a library of derivatives of the lead compound.

Calculating a set of molecular descriptors for each derivative. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.

Developing a mathematical model that links these descriptors to the observed activity or property.

Using the model to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov

For example, if derivatives of this compound were being explored for applications in coordination chemistry, a QSPR model could be developed to predict the stability of their metal complexes based on calculated structural and electronic descriptors.

Applications in Organic Synthesis and Materials Science

Precursors for Nitrogen-Containing Heterocycles (e.g., Quinolines, Acridines)

Methanone (B1245722), bis(2-methylphenyl)-, oxime, serves as a valuable precursor for the synthesis of nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals, agrochemicals, and functional materials. The reactivity of the oxime functional group is central to its utility in constructing these cyclic architectures.

One key pathway involves the generation of iminyl radicals from the oxime. This can be achieved through various methods, including photochemical or reductive cleavage of the N-O bond. Once formed, the highly reactive iminyl radical can undergo intramolecular cyclization by attacking one of the pendant aryl rings. Subsequent rearrangement and aromatization can lead to the formation of fused heterocyclic systems.

While direct, high-yield syntheses of quinolines and acridines specifically from Methanone, bis(2-methylphenyl)-, oxime are not extensively documented in dedicated studies, the underlying chemical principles strongly support this potential application. The general strategy of iminyl radical cyclization is a well-established method for the synthesis of nitrogen heterocycles. organic-chemistry.orgrsc.orgsemanticscholar.orgresearchgate.net In the case of this particular oxime, the presence of the two 2-methylphenyl groups provides the necessary aromatic substrate for the intramolecular cyclization to occur.

Another potential route to nitrogen-containing heterocycles from this compound is through the Beckmann rearrangement. wikipedia.orgorganic-chemistry.orgunica.itmasterorganicchemistry.comillinois.edu This classic organic reaction involves the acid-catalyzed rearrangement of an oxime to an amide. The resulting amide could then be subjected to further cyclization and condensation reactions to build the quinoline (B57606) or acridine (B1665455) scaffold. The specific substitution pattern of the starting oxime would dictate the structure of the resulting heterocyclic product.

Intermediates in the Total Synthesis of Complex Natural Products and Pharmaceuticals

The structural motifs accessible from this compound, particularly substituted aromatic amides and nitrogen-containing heterocycles, are integral components of many complex natural products and pharmaceutical agents. While specific examples detailing the use of this exact compound in a multi-step total synthesis are not prevalent in the literature, its potential as a strategic intermediate is clear.

The Beckmann rearrangement of this compound would yield a substituted N-aryl benzamide. This class of compounds is a common feature in various biologically active molecules. The ability to introduce a specific substitution pattern through the choice of the starting diaryl ketoxime makes this a potentially valuable synthetic tool.

Furthermore, the nitrogen-containing heterocycles that can be derived from this oxime, such as quinolines and acridines, form the core of numerous alkaloids and synthetic drugs with a wide range of therapeutic properties, including antimicrobial and anticancer activities. researchgate.netmdpi.com The synthesis of functionalized quinoline oximes has been reported as a route to compounds with potential biological applications. researchgate.net

Roles in Organocatalysis and Asymmetric Synthesis

The application of this compound in the realms of organocatalysis and asymmetric synthesis is an area of growing interest. The presence of the oxime functionality and the two chiral centers that can be potentially introduced on the aryl rings make it an intriguing candidate for the development of novel catalysts and ligands.

The oxime group itself can act as a hydrogen-bond donor and acceptor, which is a key feature in many organocatalytic transformations. While direct use of this compound as an organocatalyst has not been extensively reported, its structural elements are present in other successful organocatalytic systems.

More significantly, the diarylmethylamine framework, which can be accessed from the corresponding oxime, is a privileged scaffold for chiral ligands in asymmetric catalysis. By resolving the enantiomers of a chiral derivative of this compound, or by stereoselective synthesis, chiral ligands could be prepared. These ligands could then be coordinated to transition metals to create catalysts for a variety of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The steric and electronic properties of the two methylphenyl groups would play a crucial role in inducing enantioselectivity in the catalyzed reaction.

Potential in Advanced Materials (e.g., Liquid Crystals, Polymer Precursors)

The rigid, non-planar, and aromatic structure of this compound suggests its potential for applications in the field of advanced materials.

The elongated and somewhat rigid molecular shape is a common characteristic of molecules that exhibit liquid crystalline properties. While there are no specific reports on the liquid crystalline behavior of this particular oxime, the general class of diaryl compounds has been investigated for such properties. Further derivatization of the molecule, for instance, by introducing long alkyl chains, could enhance the propensity for forming liquid crystalline phases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methanone, bis(2-methylphenyl)-, oxime, and what challenges arise during its synthesis?

  • Methodology : The compound can be synthesized via oxime formation from bis(2-methylphenyl)methanone using hydroxylamine hydrochloride under acidic or neutral conditions. However, steric hindrance from the 2-methylphenyl groups may impede nucleophilic attack, requiring extended reaction times and excess reagents . Challenges include incomplete conversion (observed via TLC monitoring) and low yields due to poor solubility, necessitating liquid-liquid extraction or column chromatography .
  • Data Contradictions : While analogous compounds like bis(2-bromophenyl)methanone oxime (68) were synthesized with 30% yield, similar steric hindrance in the methyl-substituted derivative may further reduce efficiency .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology : Use 1^1H/13^13C NMR to identify the oxime proton (δ ~8–10 ppm) and confirm the absence of ketone carbonyl signals. IR spectroscopy can detect the C=N stretch (~1600–1650 cm1^{-1}). Mass spectrometry (HRMS) verifies molecular weight. For comparison, diphenylmethanone oxime (C13_{13}H11_{11}NO, MW 197.23) has established spectral benchmarks .

Advanced Research Questions

Q. How does steric hindrance from 2-methylphenyl groups affect enantioselective allylation reactions?

  • Methodology : In allylation reactions (e.g., Tsuji-Trost), bulky substituents reduce enantiomeric excess (e.e.) by restricting catalyst access. For example, bis(2-bromophenyl)methanone oxime (68) yielded racemic products with poor chiral HPLC separation, attributed to steric constraints . Optimize using hybrid ligands (e.g., ligand 8a) or switch to less hindered substrates to improve e.e. .
  • Data Contradictions : While diphenylmethanone oxime achieved 92% e.e. with ligand 8a, methyl-substituted analogs may require modified ligands or reaction conditions .

Q. What strategies mitigate low yields in sterically hindered oxime synthesis?

  • Methodology :

  • Reaction Optimization : Use polar aprotic solvents (e.g., DMSO) to enhance solubility .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve allylation efficiency but may require higher loadings for hindered substrates .
  • Side Reaction Prevention : Avoid acidic conditions to suppress Beckmann rearrangement, as seen in failed syntheses of di(naphthalen-1-yl)methanone oxime .

Q. Why do certain oximes undergo Beckmann rearrangement, and how is this prevented?

  • Methodology : Beckmann rearrangement occurs under acidic or high-temperature conditions, converting oximes to amides. For bis(2-methylphenyl)methanone oxime, use neutral hydroxylamine hydrochloride and moderate temperatures. For example, di(naphthalen-1-yl)methanone oxime synthesis failed under acetic conditions but could proceed in buffered systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.